4,4-Diethyl-2,2-dimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-diethyl-2,2-dimethylhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-7-12(8-2,9-3)10-11(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPRMBGQWCLJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699905 | |

| Record name | 4,4-Diethyl-2,2-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62184-89-8 | |

| Record name | 4,4-Diethyl-2,2-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4-Diethyl-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the highly branched alkane, 4,4-diethyl-2,2-dimethylhexane. Due to the limited availability of experimental data for this specific isomer of dodecane, this guide also includes information on structurally similar compounds and general methodologies for the synthesis and characterization of such molecules. This information is intended to serve as a valuable resource for researchers in the fields of organic chemistry, materials science, and fuel development.

Core Chemical and Physical Properties

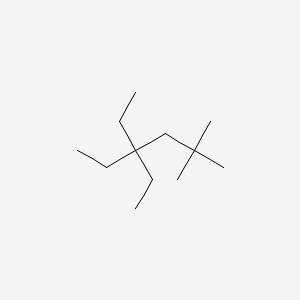

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] Its structure consists of a hexane (B92381) backbone with two methyl groups attached to the second carbon atom and two ethyl groups on the fourth carbon atom, resulting in a compact and globular structure.[2]

Table 1: Chemical Identifiers and Physical Properties of this compound and a Structurally Similar Compound

| Property | This compound | 4-Ethyl-2,2-dimethylhexane (for comparison) |

| Molecular Formula | C₁₂H₂₆[1] | C₁₀H₂₂[3] |

| Molecular Weight | 170.33 g/mol [1] | 142.28 g/mol |

| IUPAC Name | This compound[1] | 4-ethyl-2,2-dimethylhexane[3] |

| CAS Number | 62184-89-8[1] | 52896-99-8[3] |

| SMILES | CCC(CC)(CC)CC(C)(C)C[1] | CCC(C)CC(C)(C)C |

| InChIKey | CYPRMBGQWCLJBN-UHFFFAOYSA-N[1] | QHLDBFLIDFTHQI-UHFFFAOYSA-N[3] |

| Boiling Point | Data not available | 149.7°C at 760 mmHg |

| Melting Point | Data not available | -53.99°C |

| Density | Data not available | 0.733 g/cm³ |

| Solubility in Water | Insoluble (predicted) | Insoluble (predicted) |

| Solubility in Organic Solvents | Soluble (predicted) | Soluble (predicted) |

As a nonpolar alkane, this compound is expected to be insoluble in water and soluble in nonpolar organic solvents such as hexane, benzene, and diethyl ether.

Experimental Protocols

Due to the absence of specific experimental data for this compound in the reviewed literature, this section provides detailed, generalized methodologies for the synthesis and characterization of highly branched alkanes.

Synthesis of Highly Branched Alkanes via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes involves the reaction of a Grignard reagent with a suitable ketone or ester, followed by dehydration and hydrogenation.

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). An alkyl halide (e.g., bromoethane) is added dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with a Ketone: A solution of a highly substituted ketone (e.g., 2,2-dimethyl-3-pentanone) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction, forming a tertiary alcohol.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Dehydration of the Tertiary Alcohol: The crude tertiary alcohol is heated with a dehydrating agent, such as iodine or a strong acid (e.g., sulfuric acid), to induce elimination of water and form a mixture of alkenes.

-

Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude alkane is then purified by fractional distillation or column chromatography to yield the final product.

Characterization of Branched Alkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of branched alkanes.

-

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. In highly branched alkanes, the proton signals are often complex and may overlap in the upfield region (typically 0.5-2.0 ppm).

-

¹³C NMR: Offers a clearer picture of the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their degree of substitution. Quaternary carbons, such as C4 in this compound, will appear as singlets in the spectrum.

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of the complex spectra of highly branched alkanes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized alkane and to confirm its molecular weight and fragmentation pattern.

-

Gas Chromatography (GC): Separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. A nonpolar column is typically used for alkane analysis.

-

Mass Spectrometry (MS): The separated components are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern of a branched alkane is often characterized by the preferential cleavage at the branching points, leading to the formation of stable carbocations. The molecular ion peak (M⁺) for highly branched alkanes may be weak or absent in electron ionization (EI) mass spectra.

Visualizations

Caption: A generalized workflow for the synthesis and characterization of this compound.

Caption: Logical workflow of Gas Chromatography-Mass Spectrometry (GC-MS) for alkane analysis.

References

An In-depth Technical Guide to 4,4-Diethyl-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound 4,4-Diethyl-2,2-dimethylhexane, focusing on its structural and physicochemical properties. Due to its nature as a simple, highly branched alkane, it is not associated with complex biological signaling pathways or extensive pharmacological research. The information presented is based on computed data and established chemical principles.

Chemical Structure and Identification

This compound is a saturated hydrocarbon and a structural isomer of dodecane. Its systematic IUPAC name precisely describes its molecular architecture: a six-carbon (hexane) parent chain with two methyl groups at the second carbon and two ethyl groups at the fourth carbon.

The structure features two quaternary carbon centers at positions C2 and C4, which contributes to significant steric hindrance.[1] This compact, branched structure influences its physical properties, such as boiling point and density, relative to its linear isomer, n-dodecane.

Structural Formula:

Canonical SMILES: CCC(CC)(CC)CC(C)(C)C[2]

InChI Key: CYPRMBGQWCLJBN-UHFFFAOYSA-N[2]

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models. Experimental data for this specific isomer is not widely available in published literature.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[2] |

| Molecular Weight | 170.33 g/mol | PubChem[2] |

| Exact Mass | 170.203450829 Da | PubChem[2] |

| CAS Number | 62184-89-8 | PubChem[2] |

| Computed LogP | 4.639 | ChemSrc |

| Boiling Point | Data not available | SpringerMaterials[2] |

| Melting Point | Data not available | |

| Density | Data not available |

Experimental Protocols

Specific experimental protocols detailing the synthesis or analysis of this compound are not readily found in scientific literature. However, general methodologies for the synthesis and analysis of highly branched alkanes are well-established.

Conceptual Synthesis: The synthesis of such a specific branched alkane would likely involve multi-step organic synthesis, potentially utilizing Grignard reagents or other organometallic coupling reactions to construct the sterically hindered quaternary carbon centers. Isomerization of linear alkanes like n-dodecane over transition metal catalysts is another potential, though less specific, route.[3]

Analytical Workflow: A standard workflow for the identification and characterization of this compound would involve:

-

Separation: Gas Chromatography (GC) would be the primary method for separating the compound from a mixture.

-

Identification: Mass Spectrometry (MS), coupled with GC (GC-MS), would be used to determine the molecular weight and fragmentation pattern, confirming the structure.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) would provide definitive structural elucidation by identifying the chemical environments of all hydrogen and carbon atoms.

The following diagram illustrates a generalized analytical workflow for characterizing a branched alkane like this compound.

Caption: A generalized workflow for the analysis of branched alkanes.

Biological Activity and Signaling Pathways

As a simple, non-functionalized hydrocarbon, this compound is not expected to have specific biological activity or interact with signaling pathways. Alkanes are generally considered biologically inert, although they can exhibit anesthetic effects at high concentrations and may cause irritation. There is no evidence in the scientific literature to suggest this compound is a subject of drug development or has any role in cellular signaling.

The diagram below illustrates the logical relationship regarding its expected biological inertness.

Caption: Logical basis for the expected biological inertness of the compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data for similar branched alkanes (e.g., dimethylhexanes) indicate that it should be handled as a flammable liquid.[4][5][6] Vapors may form explosive mixtures with air.[7] It is likely to be a skin irritant and may be harmful if swallowed or inhaled, with a risk of aspiration into the lungs.[4][7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood, are essential.[7]

References

- 1. This compound | 62184-89-8 | Benchchem [benchchem.com]

- 2. This compound | C12H26 | CID 53428785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4,4-Diethyl-2,3-dimethylhexane | 62184-91-2 [smolecule.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,4-Diethyl-2,2-dimethylhexane

Abstract: This technical guide provides a comprehensive overview of the branched alkane 4,4-diethyl-2,2-dimethylhexane. It covers the systematic determination of its IUPAC name, its known physicochemical properties, and discusses relevant areas of study for this class of molecules. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed information on specific aliphatic hydrocarbons.

IUPAC Nomenclature Verification

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For alkanes, the primary rules involve identifying the longest continuous carbon chain, numbering this chain to give substituents the lowest possible locants, and listing substituents alphabetically.[1][2][3] An analysis of the name "this compound" confirms its validity through the following logical steps.

1.1. Identification of the Parent Chain The initial step is to draw the structure based on the proposed name and search for the longest continuous chain of carbon atoms.

-

The name "hexane" indicates a six-carbon parent chain.

-

The substituents are two methyl groups on carbon 2 and two ethyl groups on carbon 4.

-

The resulting structure is: CH3-C(CH3)2-CH2-C(CH2CH3)2-CH2-CH3.

Upon inspection, multiple paths could be considered for the parent chain. However, no continuous chain longer than six carbons can be found. When two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent chain.[1]

-

Path A (Straight Chain): The horizontal six-carbon chain results in four substituents (two methyl groups and two ethyl groups).

-

Path B (Bent Chain): A six-carbon chain that incorporates one of the ethyl groups into the backbone results in only three substituents (e.g., one methyl, one ethyl, and one propyl group).

Therefore, the straight six-carbon chain is correctly identified as the parent chain.

1.2. Numbering the Parent Chain The chain must be numbered from the end that gives the substituents the lowest possible set of locants.[2][4]

-

Numbering Left-to-Right: Substituents are at positions 2, 2, 4, and 4.

-

Numbering Right-to-Left: Substituents are at positions 3, 3, 5, and 5.

The set (2,2,4,4) is lower than (3,3,5,5), so the correct numbering is from left to right.

1.3. Assembling the Name Substituents are listed alphabetically (diethyl before dimethyl).[1][3] The prefixes "di," "tri," etc., are not considered for alphabetization.[2][3] This confirms that This compound is the correct IUPAC name for this structure.[5]

Caption: Logical workflow for the verification of the IUPAC name for this compound.

Physicochemical and Computed Properties

Quantitative data for this compound has been aggregated from chemical databases. As a highly branched, non-polar hydrocarbon, it is expected to be a colorless liquid at room temperature with low water solubility and good solubility in non-polar organic solvents.

| Property Name | Value / Identifier | Data Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₂H₂₆ | PubChem[5], ChemSrc[6] |

| Molecular Weight | 170.335 g/mol | PubChem[5], ChemSrc[6] |

| CAS Number | 62184-89-8 | PubChem[5], ChemSrc[6] |

| InChIKey | CYPRMBGQWCLJBN-UHFFFAOYSA-N | PubChem[5], ChemSrc[6] |

| Canonical SMILES | CCC(CC)(CC)CC(C)(C)C | PubChem[5] |

| Computed LogP | 4.639 | ChemSrc[6] |

| Boiling Point | Experimental data is noted as available in the SpringerMaterials database. | PubChem[5] |

Experimental Protocols and Synthesis

General Synthetic Approaches:

-

Organometallic Coupling Reactions: Methods like the Corey-House synthesis, involving the reaction of a lithium dialkylcuprate with an alkyl halide, are suitable for creating specific carbon-carbon bonds. A plausible, though not documented, route could involve the coupling of appropriate alkyl fragments to construct the C12 backbone.

-

Grignard Reagent-based Synthesis: The addition of a Grignard reagent to a sterically hindered ketone, followed by dehydration and subsequent hydrogenation, could also yield the desired alkane structure.

-

Catalytic Isomerization: In industrial contexts, branched alkanes are often produced by the catalytic isomerization of linear or less-branched alkanes over transition metal catalysts, such as platinum on a solid support.[7] These processes are critical in the petrochemical industry for increasing the octane (B31449) rating of gasoline. For a related compound, ruthenium-based systems have been noted to facilitate hydride transfer and alkyl migration to form branched isomers.[7]

Due to the lack of a specific published protocol for this molecule, a detailed experimental methodology cannot be provided. Researchers aiming to synthesize this compound would need to adapt general protocols for alkane synthesis.

Computational and Spectroscopic Analysis

4.1. Spectroscopic Data Experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS, IR) for this compound are not available in the public-domain databases surveyed.[5][6] For definitive structural confirmation, such data would need to be acquired experimentally. Based on the structure, one would predict a complex proton NMR spectrum due to the diastereotopic nature of the methylene (B1212753) protons in the ethyl groups and a ¹³C NMR spectrum showing distinct signals for the eight unique carbon environments.

4.2. Computational Chemistry While no specific computational studies on this compound were identified, research on similar molecules like 4,4-diethyl-2,3-dimethylhexane (B14536742) highlights the utility of computational methods.[7] Density Functional Theory (DFT) is a powerful tool for investigating the conformational preferences and energetic landscapes of complex branched alkanes. Such studies are crucial for understanding the molecule's stability and physical properties, as traditional force fields may not adequately capture the complex steric and dispersion interactions present.[7]

Potential Applications and Biological Activity

As a saturated aliphatic hydrocarbon, this compound is not expected to have significant biological activity or be involved in cellular signaling pathways. Its properties make it relevant to the field of materials science and petrochemistry.

-

Fuel Science: Highly branched alkanes are key components of gasoline, as their structures are resistant to knocking (pre-ignition). The octane rating of this compound is predicted to be high, making it a desirable fuel component.

-

Lubricants and Solvents: Due to its non-polar nature and likely liquid state over a broad temperature range, it could serve as a component in specialty lubricants or as a non-polar solvent.

No patents or literature linking this specific compound to drug development or biological research were found.[5] Its primary relevance remains in the domain of fundamental organic chemistry and industrial applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 5. This compound | C12H26 | CID 53428785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:62184-89-8 | Chemsrc [chemsrc.com]

- 7. Buy 4,4-Diethyl-2,3-dimethylhexane | 62184-91-2 [smolecule.com]

An In-depth Technical Guide to 4,4-Diethyl-2,2-dimethylhexane

CAS Number: 62184-89-8

This technical guide provides a comprehensive overview of 4,4-Diethyl-2,2-dimethylhexane, a highly branched aliphatic hydrocarbon. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes its known properties, outlines a plausible synthetic approach, and discusses its expected spectroscopic characteristics and potential biological interactions based on current scientific understanding of branched alkanes.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available computed and estimated data. It is important to note that experimentally verified values for properties such as boiling and melting points may differ.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62184-89-8 | PubChem[1] |

| Estimated Boiling Point | 180-190 °C | BenchChem[2] |

| Computed LogP | 5.8 | PubChem[1] |

| Computed Molar Refractivity | 58.3 cm³ | ChemSrc[3] |

| Computed Polarizability | 23.1 ų | ChemSrc[3] |

Synthesis and Experimental Protocols

Proposed Synthesis: Grignard Reaction

A potential synthesis route involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

Reaction Scheme:

-

Grignard Reagent Formation: 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, neopentylmagnesium bromide.

-

Reaction with Ketone: The prepared Grignard reagent is then reacted with 4-heptanone. This reaction will form a tertiary alcohol intermediate.

-

Dehydration: The tertiary alcohol is subjected to acid-catalyzed dehydration to yield a mixture of alkenes.

-

Hydrogenation: The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield the final product, this compound.

Experimental Workflow:

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (0.8-1.5 ppm). Signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons would likely overlap. The distinct chemical environments of the different methyl and methylene groups would result in multiple signals.

-

¹³C NMR: The carbon NMR spectrum would provide more distinct signals for each of the unique carbon atoms in the molecule. The quaternary carbons (C2 and C4) would appear as singlets, with chemical shifts in the range of 30-45 ppm. The methyl and methylene carbons would resonate at higher field (lower ppm values).[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is typically characterized by a few strong absorption bands.[8][9][10][11] For this compound, the following absorptions are expected:

-

C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹.

-

C-H bending: Absorptions for methyl and methylene groups in the range of 1350-1470 cm⁻¹. The presence of a gem-dimethyl group (at C2) might show a characteristic doublet around 1370 cm⁻¹.[12]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be characteristic of a highly branched alkane, with prominent peaks resulting from the cleavage of C-C bonds at the branching points. Common fragments would include the loss of methyl (CH₃, m/z 15), ethyl (C₂H₅, m/z 29), and larger alkyl groups.[13][14]

Biological Activity and Toxicology

Biodegradation

Specific studies on the biodegradation of this compound are not available. However, branched-chain alkanes are known to be biodegradable by various microorganisms, although generally at a slower rate than their linear counterparts.[15] The aerobic degradation pathway typically involves the terminal or sub-terminal oxidation of the alkyl chain.[16]

The initial step is often the hydroxylation of a terminal methyl group by an alkane monooxygenase enzyme, followed by oxidation to an aldehyde and then a carboxylic acid. This fatty acid can then enter the β-oxidation pathway. The high degree of branching in this compound may present steric hindrance to the enzymes involved in this process.

Toxicology

There is no specific toxicological data available for this compound. However, for dodecane (B42187) isomers in general, the acute toxicity is considered to be low.[17] The primary hazard associated with many liquid alkanes is aspiration if swallowed, which can cause chemical pneumonitis.[17] Repeated exposure may cause skin dryness or cracking.[17] Long-chain and branched alkanes are generally considered to have low systemic toxicity.

Conclusion

This compound is a highly branched C12 alkane for which detailed experimental data is scarce. This guide has provided a summary of its known and predicted properties based on the current understanding of similar chemical structures. A plausible synthetic route via a Grignard reaction has been proposed, and the expected spectroscopic signatures have been outlined. While specific biological activity and toxicology are uncharacterized, general pathways for the biodegradation of branched alkanes and the toxicological profile of related isomers have been discussed. Further experimental investigation is required to fully characterize this compound.

References

- 1. This compound | C12H26 | CID 53428785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62184-89-8 | Benchchem [benchchem.com]

- 3. This compound | CAS#:62184-89-8 | Chemsrc [chemsrc.com]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR spectrum: Alkanes [quimicaorganica.org]

- 13. researchgate.net [researchgate.net]

- 14. GMD - Dodecane - InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 [gmd.mpimp-golm.mpg.de]

- 15. enviromicro-journals.onlinelibrary.wiley.com [enviromicro-journals.onlinelibrary.wiley.com]

- 16. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

Technical Guide: Physicochemical Properties of 4,4-Diethyl-2,2-dimethylhexane

Abstract

This document provides a detailed analysis of the molecular weight and elemental composition of the branched alkane 4,4-Diethyl-2,2-dimethylhexane. The determination of its molecular formula is derived from its IUPAC nomenclature. This guide summarizes the key physicochemical data and outlines the standard analytical methodology for empirical validation.

Molecular Structure and Formula

This compound is a saturated hydrocarbon. Its structure is defined by a six-carbon hexane (B92381) backbone, substituted with two methyl groups at the second carbon (C2) and two ethyl groups at the fourth carbon (C4).

Based on this substitution pattern, the chemical formula is determined to be C₁₂H₂₆.[1][2] This formula corresponds to the general formula for alkanes (CₙH₂ₙ₊₂), confirming it as a saturated acyclic hydrocarbon.

Physicochemical Data

The primary physicochemical properties are derived from the molecular formula. The molecular weight is a critical parameter in chemical synthesis, analytical chemistry, and pharmacological studies.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | IUPAC Name |

| Molecular Weight | 170.33 g/mol | [1][2] |

| Monoisotopic Mass | 170.203450829 Da | [1] |

| CAS Number | 62184-89-8 | [1][3] |

Determination of Molecular Weight

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of its constituent atoms. Using the atomic weights of Carbon (≈12.011 amu) and Hydrogen (≈1.008 amu):

-

Carbon Contribution: 12 atoms × 12.011 amu/atom = 144.132 amu

-

Hydrogen Contribution: 26 atoms × 1.008 amu/atom = 26.208 amu

-

Total Molecular Weight: 144.132 + 26.208 = 170.34 amu (or g/mol )

This calculated value is consistent with the published molecular weight of 170.33 g/mol .[1][2]

Experimental Protocol: Mass Spectrometry

For empirical validation, mass spectrometry is the standard technique. The following protocol provides a generalized workflow for determining the molecular weight of a volatile organic compound like this compound.

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a 1 mg/mL solution of the analyte in a volatile solvent (e.g., hexane or dichloromethane).

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Separation:

-

Injector Temperature: 250°C

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 40-300 m/z.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) in the resulting mass spectrum. The m/z value of this peak corresponds to the molecular weight of the compound. Analyze fragmentation patterns to confirm the structure.

Diagrams and Workflows

Logical Derivation of Chemical Formula

The following diagram illustrates the logical process of deconstructing the IUPAC name to arrive at the molecular formula.

Caption: Logical breakdown of the IUPAC name to determine the molecular formula.

Experimental Workflow

The diagram below outlines the workflow for the experimental determination of molecular weight using GC-MS.

Caption: Standard experimental workflow for GC-MS molecular weight determination.

References

Boiling Point of 4,4-Diethyl-2,2-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of the branched alkane 4,4-diethyl-2,2-dimethylhexane. This document summarizes its physical properties, details experimental protocols for boiling point determination, and presents a logical workflow for this analytical procedure.

Physicochemical Data of this compound

The boiling point of a compound is a critical physical property that provides insights into its volatility and the strength of its intermolecular forces. For this compound, a C12H26 isomer, the boiling point is influenced by its significant branching, which affects its molecular surface area and van der Waals interactions.

| Property | Value | Source |

| Boiling Point | Estimated between 180°C to 190°C | Benchchem[1] |

| Molecular Formula | C₁₂H₂₆ | PubChem[2] |

| Molecular Weight | 170.33 g/mol | PubChem[2] |

| CAS Number | 62184-89-8 | PubChem[2] |

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point is a fundamental laboratory procedure. Several methods are available, with the choice often depending on the quantity of the substance available. For a compound like this compound, micro-scale methods are often preferred to minimize sample usage.

Micro-Boiling Point Determination using the Siwoloboff Method

This method is a reliable technique for determining the boiling point of a small quantity of liquid.

Materials:

-

Sample of this compound

-

Capillary tube (sealed at one end)

-

Fusion tube (or small test tube)

-

Thermometer

-

Heating apparatus (e.g., oil bath or a melting point apparatus with a heating block)

-

Rubber band or wire for attaching the fusion tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is introduced into the fusion tube.

-

Capillary Tube Insertion: The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.

-

Apparatus Assembly: The fusion tube is attached to the thermometer using a rubber band or wire, ensuring that the sample is level with the thermometer bulb.

-

Heating: The assembly is then immersed in a heating bath (e.g., mineral oil) or placed in the heating block of a melting point apparatus.

-

Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

-

Boiling Point Identification: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is discontinued.

-

Reading the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using a micro-scale method.

Caption: Workflow for the determination of the boiling point of this compound.

References

The Intricacies of Molecular Architecture: A Technical Guide to the Physical Properties of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Highly branched alkanes, saturated hydrocarbons characterized by a non-linear carbon backbone, exhibit unique physical properties that diverge significantly from their straight-chain (n-alkane) counterparts. This structural complexity, arising from the presence of tertiary and quaternary carbon centers, profoundly influences their intermolecular interactions, leading to distinct boiling points, melting points, densities, and viscosities. Understanding these properties is paramount in fields ranging from petrochemical engineering and lubricant formulation to materials science and drug delivery, where molecular shape and packing efficiency dictate performance.

The Influence of Branching on Core Physical Properties

The degree of branching in an alkane isomer alters its molecular surface area and symmetry. These changes directly impact the strength of the van der Waals forces, the primary intermolecular forces in non-polar alkanes, and the efficiency with which the molecules can pack into a crystal lattice.

Boiling Point

Increased branching generally leads to a lower boiling point compared to the corresponding linear alkane of the same molecular weight.[1][2][3] This is because the more compact, spherical shape of highly branched alkanes reduces the available surface area for intermolecular contact, thereby weakening the London dispersion forces that must be overcome for the substance to boil.[1][3][4]

Melting Point

The effect of branching on melting point is more complex and less predictable than its effect on boiling point.[1][5] While increased branching often leads to a decrease in melting point due to disrupted crystal packing, highly symmetrical branched isomers can exhibit significantly higher melting points than their linear counterparts.[1][5] This is because their regular, compact shape allows them to pack more efficiently into a stable crystal lattice, requiring more energy to break apart.[1][6]

Density

The density of alkanes is influenced by how closely the molecules can pack together. Generally, branching can lead to a decrease in density as the side chains can hinder close packing, creating more free space between molecules.[7] However, highly symmetrical branched alkanes, such as neopentane, can be more densely packed than their less branched isomers due to their spherical shape.[7] All alkanes, both linear and branched, have densities less than that of water.[8][9][10]

Viscosity

For shorter-chain alkanes, increased branching typically leads to a lower viscosity.[11][12] The more compact structure of branched alkanes reduces the surface area for intermolecular friction, allowing the molecules to move past each other more easily.[11] However, for very long-chain alkanes, extensive branching can lead to an increase in viscosity due to a greater potential for molecular entanglement.[11]

Quantitative Data on the Physical Properties of Alkane Isomers

The following tables summarize the physical properties of various alkane isomers, illustrating the impact of branching.

Table 1: Physical Properties of Pentane (C₅H₁₂) Isomers

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1[2] | -129.7 | 0.626[9] |

| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.7[2] | -159.9 | 0.616[7] |

| Neopentane (2,2-Dimethylpropane) | C(CH₃)₄ | 9.5[5] | -16.6[5] | 0.627 (at 0°C)[7] |

Table 2: Physical Properties of Hexane (B92381) (C₆H₁₄) Isomers

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 | -95.3 | 0.659[9] |

| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | 60.3 | -153.7 | 0.653 |

| 3-Methylpentane | CH₃CH₂(CH(CH₃))CH₂CH₃ | 63.3 | -118 | 0.664 |

| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 49.7 | -99.9 | 0.649 |

| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58 | -128.5 | 0.662 |

Table 3: Physical Properties of Heptane (C₇H₁₆) Isomers

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Heptane | CH₃(CH₂)₅CH₃ | 98.4 | -90.6 |

| 2-Methylhexane | (CH₃)₂CH(CH₂)₃CH₃ | 90.0 | -118.3 |

| 3-Methylhexane | CH₃CH₂(CH(CH₃))(CH₂)₂CH₃ | 92.0 | -119.5 |

| 2,2-Dimethylpentane | (CH₃)₃C(CH₂)₂CH₃ | 79.2 | -123.8 |

| 2,3-Dimethylpentane | (CH₃)₂CHCH(CH₃)CH₂CH₃ | 89.8 | -135 |

| 2,4-Dimethylpentane | (CH₃)₂CHCH₂CH(CH₃)₂ | 80.5 | -119.2 |

| 3,3-Dimethylpentane | CH₃CH₂C(CH₃)₂CH₂CH₃ | 86.1 | -134.6 |

| 3-Ethylpentane | (CH₃CH₂)₃CH | 93.5 | -118.6 |

| 2,2,3-Trimethylbutane | (CH₃)₃CCH(CH₃)₂ | 80.9 | -25.0[1] |

Table 4: Physical Properties of Octane (C₈H₁₈) Isomers

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Octane | CH₃(CH₂)₆CH₃ | 125.7[4] | -56.8 |

| 2-Methylheptane | (CH₃)₂CH(CH₂)₄CH₃ | 117.6 | -109 |

| 2,2,4-Trimethylpentane | (CH₃)₃CCH₂CH(CH₃)₂ | 99.2 | -107.4 |

| 2,2,3,3-Tetramethylbutane | (CH₃)₃CC(CH₃)₃ | 106.5[4] | 100.7 |

Experimental Protocols for Determining Physical Properties

Accurate determination of the physical properties of highly branched alkanes relies on precise experimental methodologies.

Gas Chromatography (GC) for Boiling Point Determination

Gas chromatography separates compounds based on their volatility, which is directly related to their boiling points.[13] Non-polar alkanes are typically analyzed using a non-polar stationary phase, where they elute in order of increasing boiling point.[13]

Methodology:

-

Sample Preparation: A standard solution of the alkane isomers is prepared in a volatile solvent like hexane or cyclohexane (B81311) at a concentration of 50-100 ppm for each component.[13]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. A non-polar capillary column (e.g., 100% dimethylpolysiloxane) is installed.[13]

-

GC Parameters:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]

-

Inlet Temperature: 300 °C.[13]

-

Injection Mode: Split (e.g., 100:1 ratio) with an injection volume of 1 µL.[13]

-

Oven Temperature Program:

-

Detector (FID) Temperature: 325 °C.[13]

-

Gas Flows: Hydrogen (30 mL/min), Air (400 mL/min), Makeup Gas (Helium, 25 mL/min).[13]

-

-

Data Analysis: The retention time of each isomer is recorded. By comparing the retention times of unknown branched alkanes to those of n-alkane standards, their boiling points can be estimated.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine the melting point and enthalpy of fusion of materials.[15]

Methodology:

-

Sample Preparation: A small amount of the alkane sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter is used. An empty sealed aluminum pan is used as a reference.

-

DSC Parameters:

-

Temperature Program: The sample is typically cooled to a low temperature (e.g., -150 °C) and then heated at a controlled rate (e.g., 10 °C/min) through its melting transition.[16]

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is maintained in the sample chamber to prevent oxidation.[16]

-

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition observed in the DSC thermogram. The area under the peak corresponds to the heat of fusion.

Pycnometry for Density Determination

A pycnometer is a flask with a precisely defined volume used to determine the density of a liquid with high accuracy.[17][18]

Methodology:

-

Preparation: The pycnometer is thoroughly cleaned and dried.

-

Weighing (Empty): The mass of the empty, dry pycnometer (m₀) is accurately measured using an analytical balance.[17]

-

Weighing (Filled with Water): The pycnometer is filled with distilled water of a known temperature and density, and its mass (m_water) is measured. The volume of the pycnometer (V) can then be calculated.

-

Weighing (Filled with Sample): The pycnometer is emptied, dried, and then filled with the liquid alkane sample at the same temperature. Its mass (m₁) is measured.[17]

-

Calculation: The density (ρ) of the alkane is calculated using the formula: ρ = (m₁ - m₀) / V.[17]

Viscometry for Viscosity Determination

Various types of viscometers, such as capillary viscometers (e.g., Ubbelohde), rolling ball viscometers, or vibrating wire viscometers, can be used to measure the viscosity of alkanes.[19][20] The following describes a general procedure for a capillary viscometer.

Methodology:

-

Sample Preparation: The alkane sample is equilibrated to the desired temperature in a thermostatic bath.

-

Instrumentation: A calibrated capillary viscometer is used.

-

Measurement: The liquid is drawn up into the viscometer's measuring bulb. The time it takes for the liquid to flow between two marked points on the capillary is measured.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[11] The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the alkane at the same temperature.[11]

Logical Relationships of Branching and Physical Properties

The interplay between molecular structure and physical properties can be summarized in the following logical diagrams.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. forums.studentdoctor.net [forums.studentdoctor.net]

- 7. quora.com [quora.com]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Viscosity of branched vs. linear short alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. benchchem.com [benchchem.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Low-Temperature Performance and Tribological Properties of Poly(5-n-butyl-2-norbornene) Lubricating Oils: Effect of Molecular Weight and Hydrogenation on the Viscosity and Anti-Wear Activity | MDPI [mdpi.com]

- 17. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 18. che.utah.edu [che.utah.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. gr.xjtu.edu.cn [gr.xjtu.edu.cn]

An In-depth Technical Guide to the Thermodynamic Properties of Dodecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Dodecane (B42187) (C₁₂H₂₆) is an alkane hydrocarbon with 355 structural isomers. The linear isomer, n-dodecane, is a significant component of kerosene (B1165875) and diesel fuels and serves as a solvent, scintillator component, and a surrogate for conventional aviation fuels in combustion research.[1] The thermodynamic properties of dodecane and its branched isomers are of fundamental importance in chemical engineering, fuel science, and materials science. These properties govern phase behavior, energy content, and thermal stability, which are critical parameters for process design, fuel performance modeling, and formulation of products such as solvents or excipients.

This guide provides a detailed overview of the key thermodynamic properties of n-dodecane and its isomers, outlines the experimental methodologies used for their determination, and explores the relationship between molecular structure and thermodynamic behavior.

The Influence of Molecular Structure on Thermodynamic Properties

The branching of an alkane chain has a predictable and significant effect on its thermodynamic properties. These trends arise from changes in molecular shape, surface area, and symmetry, which in turn influence the strength of intermolecular forces (van der Waals forces) and the efficiency of crystal lattice packing.

-

Enthalpy of Formation (ΔfH°): Branched alkanes are generally more thermodynamically stable than their linear counterparts, meaning they have more negative standard enthalpies of formation.[2] This increased stability is attributed to a combination of electrostatic and electron correlation effects that favor branching.[2]

-

Boiling Point: As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular contact, weakening the London dispersion forces.[3][4] Consequently, less energy is required to overcome these forces, leading to a lower boiling point.[3][4][5]

-

Melting Point: The relationship between branching and melting point is more complex. Increased branching can lead to a more compact and symmetrical structure that packs more efficiently into a crystal lattice.[3][5] This efficient packing results in stronger intermolecular interactions within the solid phase, requiring more energy for melting and thus a higher melting point.[3][5] However, the linear n-alkane is also highly regular and can pack well, so this trend is not always monotonic.[3]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic and physical properties for n-dodecane and select isomers. Data is primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[6][7][8][9][10][11]

Table 1: Physical and Phase Change Properties of Dodecane Isomers

| Isomer Name | CAS Number | Melting Point (Tfus) | Boiling Point (Tboil) | Enthalpy of Fusion (ΔfusH) | Enthalpy of Vaporization (ΔvapH°) |

| n-Dodecane | 112-40-3 | 263.5 K (-9.6 °C)[10][12] | 489.5 K (216.3 °C)[10] | 36.0 kJ/mol[10] | 61.3 kJ/mol[8] |

| 2-Methylundecane | 1632-66-2 | 215.1 K (-58.1 °C) | 483.7 K (210.5 °C) | Data not available | Data not available |

| 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 200.1 K (-73.1 °C) | 465.3 K (192.2 °C) | Data not available | Data not available |

Note: Comprehensive experimental data for the vast number of branched dodecane isomers is limited. The isomers shown represent common examples of mono-branched and highly-branched structures.

Table 2: Standard Thermodynamic Properties of n-Dodecane (at 298.15 K, 100 kPa)

| Property | Phase | Value | Units | Reference |

| Std. Enthalpy of Formation (ΔfH°) | Gas | -290.9 ± 1.4 | kJ/mol | [11] |

| Liquid | -350.7 to -353.5 | kJ/mol | [1] | |

| Std. Molar Entropy (S°) | Gas | 622.50 | J/mol·K | [11] |

| Liquid | 490.66 | J/mol·K | [1] | |

| Molar Heat Capacity (Cp) | Liquid | 376.00 | J/mol·K | [1][7] |

Experimental Protocols for Thermodynamic Measurements

Accurate determination of thermodynamic properties requires precise and well-controlled experimental techniques. The following are standard protocols used for hydrocarbons like dodecane.

Method 1: Adiabatic Calorimetry for Heat Capacity (Cp)

Adiabatic calorimetry is a primary technique for measuring the heat capacity of solids and liquids as a function of temperature.

-

Principle: The sample is placed in a calorimeter vessel, which is surrounded by an adiabatic shield. The temperatures of the vessel and the shield are precisely controlled to be nearly identical throughout the experiment. This minimizes heat exchange with the surroundings, ensuring that all electrical energy input is absorbed by the sample and calorimeter.

-

Methodology:

-

A known mass of the dodecane isomer is sealed in the calorimeter vessel.

-

The system is cooled to the starting temperature (e.g., near absolute zero for standard entropy calculations).

-

A precisely measured quantity of electrical energy (Q) is supplied to a heater within the vessel, causing a small increase in temperature (ΔT).

-

The temperature of the adiabatic shield is continuously adjusted to match the calorimeter's temperature.

-

The heat capacity of the sample is calculated by subtracting the known heat capacity of the calorimeter vessel from the total measured heat capacity (C_total = Q / ΔT).

-

This process is repeated in small temperature increments to generate a Cp vs. T curve. Enthalpies of phase transitions (like fusion) are determined by measuring the total energy required to traverse the transition at a constant temperature.[13]

-

Method 2: Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

-

Methodology:

-

A weighed pellet or ampule of the liquid dodecane isomer is placed in the bomb.

-

The bomb is sealed, purged, and filled with pure oxygen to a high pressure (e.g., 30 atm).

-

The bomb is submerged in a precisely known quantity of water in a stirred, insulated container (the calorimeter).

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded until it reaches a maximum and begins to cool. The maximum temperature rise is used to calculate the heat released.

-

The energy equivalent of the calorimeter (calorimeter constant) is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The standard enthalpy of combustion (ΔcH°) is calculated from the experimental data. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law with the known ΔfH° values for the combustion products, CO₂(g) and H₂O(l).[11]

-

Method 3: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature. It is commonly used to determine melting points and enthalpies of fusion.[13]

-

Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and an inert reference at the same rate.

-

Methodology:

-

A small, known mass of the dodecane isomer is sealed in a sample pan (e.g., aluminum). An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant, linear rate (e.g., 5-10 °C/min).

-

When the sample undergoes a thermal transition, such as melting, heat is absorbed (an endothermic process). To maintain the same temperature as the reference, additional heat must flow to the sample.

-

The instrument records this differential heat flow versus temperature. The resulting peak's onset temperature is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion.[14]

-

Visualized Relationships and Workflows

Logical Relationship: Effect of Branching on Boiling Point

The following diagram illustrates the inverse relationship between the degree of molecular branching and the boiling point for alkane isomers. Increased branching leads to a more compact, spherical shape with reduced surface area, which weakens intermolecular forces and lowers the boiling point.[3][4][5]

Caption: Relationship between alkane branching, molecular shape, and boiling point.

Experimental Workflow: Determining Enthalpy of Formation

This diagram outlines the workflow for determining the standard enthalpy of formation (ΔfH°) of a dodecane isomer, starting from sample preparation and culminating in the final calculation using Hess's Law.

Caption: Workflow for determining ΔfH° via combustion calorimetry.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]

- 6. Dodecane [webbook.nist.gov]

- 7. Dodecane [webbook.nist.gov]

- 8. Dodecane [webbook.nist.gov]

- 9. Dodecane [webbook.nist.gov]

- 10. Dodecane [webbook.nist.gov]

- 11. Dodecane [webbook.nist.gov]

- 12. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,4-Diethyl-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4,4-diethyl-2,2-dimethylhexane, a highly branched aliphatic hydrocarbon. Due to the absence of a direct, documented synthesis in publicly available literature, this guide outlines a plausible and scientifically sound two-step approach. The proposed synthesis involves a Grignard reaction to construct the carbon skeleton, followed by the reduction of a tertiary alcohol intermediate. This document details the experimental protocols for each step, based on analogous well-established procedures for the formation of sterically hindered molecules. All quantitative data for the starting materials, intermediate, and final product are summarized for clarity.

Overview of the Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the formation of a key tertiary alcohol intermediate, 3,3-diethyl-5,5-dimethyl-3-hexanol. This intermediate is synthesized via the nucleophilic addition of a neopentyl Grignard reagent to 3-pentanone (B124093). The subsequent deoxygenation of the tertiary alcohol yields the target alkane.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Data of Compounds

The following tables summarize the key physical and chemical properties of the reactants, intermediate, and the final product.

Table 1: Properties of Reactants and Solvents

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Neopentyl Chloride | C₅H₁₁Cl | 106.59 | 84 | 0.865 |

| Magnesium | Mg | 24.31 | 1090 | 1.74 |

| 3-Pentanone | C₅H₁₀O | 86.13 | 102 | 0.814 |

| Diethyl Ether (Solvent) | C₄H₁₀O | 74.12 | 34.6 | 0.713 |

| Tetrahydrofuran (B95107) (THF) (Solvent) | C₄H₈O | 72.11 | 66 | 0.889 |

Table 2: Properties of Intermediate and Final Product

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3,3-Diethyl-5,5-dimethyl-3-hexanol | C₁₂H₂₆O | 186.34 | Not available | 0.836 (estimated)[1] |

| This compound | C₁₂H₂₆ | 170.33 | Not available | Not available |

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 3,3-Diethyl-5,5-dimethyl-3-hexanol via Grignard Reaction

This procedure details the formation of the neopentylmagnesium chloride Grignard reagent and its subsequent reaction with 3-pentanone.

Materials:

-

Magnesium turnings

-

Neopentyl chloride

-

3-Pentanone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663)

Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of neopentyl chloride (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the neopentyl chloride solution to the magnesium turnings to initiate the reaction, which is indicated by gentle bubbling and the disappearance of the iodine color. Gentle warming may be necessary to start the reaction.

-

Once initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2][3]

-

-

Reaction with 3-Pentanone:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Prepare a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 3,3-diethyl-5,5-dimethyl-3-hexanol can be purified by vacuum distillation or column chromatography.

-

Caption: Experimental workflow for the Grignard synthesis of the tertiary alcohol intermediate.

Step 2: Reduction of 3,3-Diethyl-5,5-dimethyl-3-hexanol to this compound

The reduction of sterically hindered tertiary alcohols to alkanes can be challenging. A common method involves the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a hydride source. Alternatively, direct deoxygenation methods have been developed.[4]

Method A: Two-Step Reduction via Tosylate Intermediate

Materials:

-

3,3-Diethyl-5,5-dimethyl-3-hexanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

Protocol:

-

Tosylation of the Tertiary Alcohol:

-

In a round-bottom flask, dissolve the tertiary alcohol (1.0 equivalent) in pyridine and cool to 0°C.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) in portions, keeping the temperature below 5°C.

-

Stir the mixture at 0°C for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tosylate.

-

-

Reduction of the Tosylate:

-

In a separate flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (excess) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C and slowly add a solution of the crude tosylate in the same solvent.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting solids and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrate over anhydrous sodium sulfate and remove the solvent.

-

The crude this compound can be purified by distillation.

-

Method B: Direct Deoxygenation with a Silane-Based Reducing Agent

Recent literature describes the use of silanes in the presence of a Lewis acid for the direct deoxygenation of alcohols.[5]

Materials:

-

3,3-Diethyl-5,5-dimethyl-3-hexanol

-

Diethylsilane or n-butylsilane

-

Tris(pentafluorophenyl)borane (Lewis acid catalyst)

-

Anhydrous dichloromethane

Protocol:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the tertiary alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Add the Lewis acid catalyst (e.g., 5 mol%).

-

Add the silane (B1218182) reducing agent (e.g., 2-3 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by GC-MS or TLC).

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography.

Caption: Logical relationship of the two proposed reduction methods.

Concluding Remarks

The synthesis of this compound, while not explicitly documented, can be reasonably achieved through the proposed two-step sequence of a Grignard reaction followed by reduction. The key challenges in this synthesis are likely to be the management of the sterically hindered Grignard reaction and the efficient reduction of the resulting tertiary alcohol. The provided protocols, based on analogous transformations, offer a solid foundation for the development of a robust synthetic route. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining the target molecule in good yield and purity. This guide serves as a starting point for researchers and professionals in the field to further explore and develop the synthesis of this and other highly branched alkanes.

References

An In-depth Technical Guide to the Spectroscopic Data for 4,4-Diethyl-2,2-dimethylhexane

Introduction

4,4-Diethyl-2,2-dimethylhexane is a saturated hydrocarbon with the molecular formula C12H26. As a highly branched alkane, its physical and chemical properties are of interest in various fields, including fuel science and materials chemistry. Spectroscopic analysis is fundamental to the structural elucidation and characterization of such molecules. However, a thorough search of scientific databases reveals a lack of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound. This guide compiles the available computed data for this compound and provides a theoretical framework for its expected spectroscopic behavior.

Physicochemical Properties of this compound

While experimental spectra are unavailable, various physical and computed properties have been documented. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62184-89-8 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

| Canonical SMILES | CCC(CC)(CC)CC(C)(C)C | PubChem[1] |

| InChI Key | CYPRMBGQWCLJBN-UHFFFAOYSA-N | PubChem[1] |

| Computed LogP | 5.8 | PubChem[1] |

| Boiling Point | Data not available |

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic characteristics can be predicted.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show several distinct signals corresponding to the different proton environments in the molecule. Due to the high degree of branching, complex splitting patterns (multiplets) are anticipated for the methylene (B1212753) and methine protons, while the methyl protons will likely appear as triplets and singlets.

-

-CH3 (ethyl groups): A triplet around 0.8-1.0 ppm.

-

-CH2- (ethyl groups): A quartet around 1.2-1.4 ppm.

-

-C(CH3)3 (tert-butyl group): A singlet around 0.9-1.1 ppm for the nine equivalent protons.

-

-CH2- (hexane backbone): A singlet or complex multiplet depending on the specific environment.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum would provide information on the different carbon environments.

-

Quaternary carbons: Two signals are expected for the C2 and C4 positions.

-

Methylene carbons: Signals corresponding to the ethyl groups and the hexane (B92381) backbone.

-

Methyl carbons: Signals for the methyls of the ethyl groups and the tert-butyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is typically characterized by C-H stretching and bending vibrations.

-

C-H stretching: Strong absorptions in the 2850-3000 cm-1 region.

-

C-H bending: Absorptions around 1450-1470 cm-1 (methylene and methyl scissoring) and 1365-1385 cm-1 (methyl umbrella mode). The presence of a tert-butyl group may give rise to a characteristic doublet in the methyl bending region.

Mass Spectrometry (Predicted)

In electron ionization mass spectrometry, branched alkanes often exhibit a weak or absent molecular ion peak. Fragmentation will be favored at the branching points to form more stable carbocations.

-

Molecular Ion (M+): Expected at m/z 170, but likely to be of very low abundance.

-

Major Fragments: Fragmentation is likely to occur via loss of alkyl radicals. Key fragments could include [M-29]+ (loss of an ethyl group, m/z 141) and [M-57]+ (loss of a tert-butyl group, m/z 113).

Experimental Protocols for Spectroscopic Analysis of Liquid Alkanes

The following are generalized protocols for obtaining spectroscopic data for liquid hydrocarbon samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the liquid alkane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry 5 mm NMR tube.[2] The addition of a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is recommended for chemical shift referencing.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire 1H and 13C NMR spectra using standard pulse sequences. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in structural assignment.

-

Data Processing: Process the acquired free induction decay (FID) data by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a small drop of the liquid between two salt plates (e.g., NaCl or KBr).[3][4] Gently press the plates together to form a thin film.[3][5]

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.[5] Record a background spectrum of the clean salt plates first, then record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, a direct insertion probe or, more commonly, a gas chromatograph (GC) is used to introduce the sample into the mass spectrometer.[6] The GC separates the sample from any impurities before it enters the ion source.

-

Ionization: Electron Ionization (EI) is a standard method for alkanes.[7] The sample molecules in the vapor phase are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (if present) and the fragmentation pattern, which provides structural information.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Generalized Spectroscopic Analysis Workflow

Caption: Generalized workflow for spectroscopic analysis of a liquid alkane.

References

- 1. This compound | C12H26 | CID 53428785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Safe Handling of 4,4-Diethyl-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). 4,4-Diethyl-2,2-dimethylhexane is a specialty chemical, and a comprehensive, officially verified SDS may not be readily available. The information herein is compiled from publicly available data for this compound and its structural isomers. All laboratory work should be conducted under the supervision of a qualified professional, and a thorough risk assessment should be performed before handling this substance.

Introduction

This compound is a saturated alkane with the chemical formula C12H26. As a member of the alkane family, it is a non-polar organic compound. While specific toxicological and safety data for this particular isomer are limited, its properties can be reasonably inferred from data on similar branched alkanes. This guide provides a summary of its known and predicted properties, potential hazards, and recommended handling procedures to ensure laboratory safety.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound. This data is essential for understanding its behavior and for designing appropriate experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62184-89-8 | PubChem[1] |

| Appearance | Likely a clear, colorless liquid at room temperature | Inferred from similar alkanes[2][3] |

| Boiling Point | Data not available; estimated to be in the range of other C12 alkanes (189-206°C) | Inferred from similar alkanes[4] |

| Melting Point | Data not available | |

| Density | Data not available; estimated to be around 0.76 g/cm³ at 15°C | Inferred from similar alkanes[4] |

| Vapor Pressure | Data not available; likely low but will increase with temperature | Inferred from similar alkanes |

| Solubility | Insoluble in water; soluble in non-polar organic solvents.[2][5] | General property of alkanes[2][5] |

| LogP (Octanol-Water Partition Coefficient) | 4.639 (Computed) | ChemSrc[6] |

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet for this compound, the hazard classification is extrapolated from the known hazards of similar C8 and C9-C12 alkanes, such as 2,4-dimethylhexane.[7][8]

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor.[7][9] | Danger or Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[7] | Warning |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[7][10] | Danger |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[7] | Warning |

Experimental Protocols: Safe Handling and Emergency Procedures